N-(3-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Description

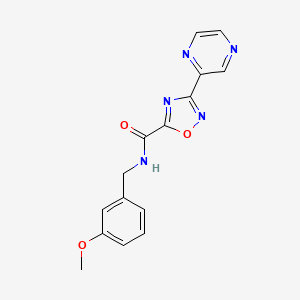

N-(3-Methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a pyrazin-2-yl group and at the 5-position with a carboxamide moiety linked to a 3-methoxybenzyl group. The pyrazine ring (a diazine) enhances π-π stacking interactions, while the 3-methoxybenzyl group introduces steric and electronic effects that modulate solubility and target binding.

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3/c1-22-11-4-2-3-10(7-11)8-18-14(21)15-19-13(20-23-15)12-9-16-5-6-17-12/h2-7,9H,8H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJELWSYTKDKDSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=NC(=NO2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Pyrazinyl Group: The pyrazinyl group can be introduced via nucleophilic substitution reactions using pyrazine derivatives.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group is usually introduced through alkylation reactions using methoxybenzyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, or organometallic reagents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 3-formylbenzyl derivatives, while reduction of the oxadiazole ring can produce various amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that oxadiazole derivatives, including N-(3-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HepG2 and U937, suggesting a strong potential for development as anticancer agents .

Antimicrobial Properties

Oxadiazole derivatives are recognized for their antimicrobial activities. Studies have reported that compounds containing the oxadiazole moiety exhibit effective antibacterial and antifungal properties. For example, related compounds have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects against these pathogens .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazoles has been explored in various studies. Compounds similar to this compound have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammation pathways. This inhibition suggests a possible application in treating inflammatory diseases .

Synthesis and Biological Evaluation

A study conducted by Said et al. synthesized a series of oxadiazole derivatives and evaluated their analgesic and anti-inflammatory activities. Among these compounds, those structurally similar to this compound exhibited promising results compared to standard drugs like Indomethacin .

Antimycobacterial Activity

Another research effort focused on the antimycobacterial properties of oxadiazole derivatives against Mycobacterium tuberculosis. Compounds with similar structures showed effective inhibition at concentrations as low as 62.5 µg/mL, indicating their potential as lead compounds for developing new antitubercular agents .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which N-(3-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The oxadiazole ring and the pyrazinyl group are crucial for binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: N-(2-Methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

The positional isomer with a 2-methoxybenzyl substituent (vs. 3-methoxy) highlights the impact of substitution patterns on molecular properties. In contrast, the meta-substitution in the target compound allows for better conformational flexibility and reduced steric clashes, which may enhance solubility or receptor compatibility .

Table 1: Substituent Position Effects

| Compound | Substituent Position | Key Properties |

|---|---|---|

| N-(3-Methoxybenzyl)-... (Target) | Meta (3-position) | Balanced steric/electronic effects |

| N-(2-Methoxybenzyl)-... | Ortho (2-position) | Steric hindrance, reduced flexibility |

Trifluoromethyl-Substituted Analogs

Patents describe analogs such as N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide (). The trifluoromethyl groups are electron-withdrawing, increasing metabolic stability and lipophilicity compared to the methoxy group in the target compound. However, this substitution may reduce aqueous solubility, limiting bioavailability. The target compound’s methoxy group, being electron-donating, could improve solubility while sacrificing some stability .

Table 2: Electronic Effects of Key Substituents

| Substituent | Electronic Nature | Impact on Properties |

|---|---|---|

| 3-Methoxybenzyl | Electron-donating | Enhanced solubility, moderate stability |

| Trifluoromethyl | Electron-withdrawing | Increased stability, reduced solubility |

Heterocyclic Variations

- Triazolopyrazine Derivatives: N-[(8-Methoxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide () replaces the pyrazine with a fused triazolopyrazine system. The target compound’s simpler pyrazine moiety offers easier synthetic access and tunability .

- Benzoxazine-Linked Oxadiazoles : describes oxadiazoles conjugated to benzoxazine moieties. The benzoxazine’s oxygen-rich structure may enhance interactions with polar targets but reduce membrane permeability compared to the target’s methoxybenzyl group .

Structural and Functional Implications

- Pyrazine vs. Other Diazines : The pyrazin-2-yl group in the target compound provides two nitrogen atoms for hydrogen bonding, similar to pyridazine or pyrimidine. However, pyrazine’s symmetrical structure may favor π-π stacking over directional interactions seen in asymmetric diazines.

- Carboxamide Linkers: The carboxamide group in the target compound and analogs (e.g., ’s N-(2-aminoethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide) serves as a flexible linker. Substituents like phenylsulfonyl () add steric bulk and electron-withdrawing effects, contrasting with the methoxybenzyl’s balance of size and polarity .

Biological Activity

N-(3-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound belonging to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities. This article synthesizes available research findings regarding the biological activity of this specific compound, including its potential anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a methoxybenzyl group and a pyrazinyl moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. The compound has been evaluated against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), and others.

Key Findings:

- IC50 Values : The compound exhibited significant cytotoxicity with IC50 values in the micromolar range. For instance:

- Mechanism of Action : The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways .

Antimicrobial Activity

This compound has shown promising antimicrobial properties:

- Activity Against Bacteria : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 µg/mL against various bacterial strains .

Other Biological Activities

In addition to anticancer and antimicrobial effects, research indicates that this compound may possess anti-inflammatory and analgesic properties, although further studies are required to confirm these effects.

Table 1: Summary of Biological Activities

Research Insights

- Zhang et al. Study : This study synthesized various oxadiazole derivatives and assessed their anticancer activities using TRAP PCR-ELISA assays. This compound was among those that showed promising results against multiple cancer cell lines .

- Dhumal et al. Research : Focused on the antimicrobial properties of oxadiazole derivatives, confirming the effectiveness of compounds similar to N-(3-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole against Mycobacterium bovis BCG .

Q & A

Basic Question: What are the optimized synthetic routes for N-(3-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, and what critical reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves multi-step heterocyclic coupling reactions. A representative route includes:

Formation of the oxadiazole core : Reacting a pyrazine-2-carbonitrile derivative with hydroxylamine under basic conditions to form an amidoxime intermediate.

Cyclization : Using trifluoroacetic anhydride (TFAA) or other activating agents to form the 1,2,4-oxadiazole ring .

Carboxamide coupling : Introducing the 3-methoxybenzyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) with the oxadiazole-5-carboxylic acid intermediate.

Critical parameters :

- Temperature control during cyclization (0–5°C for exothermic reactions) .

- Solvent selection (e.g., ethanol or DMF for solubility optimization) .

- Purification via silica gel chromatography (23% EtOAc in petroleum ether) to isolate the final product .

Reported yields range from 35% to 56% depending on steric hindrance and side reactions .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- 1H/13C NMR : Prioritize signals for the methoxybenzyl group (δ ~3.8 ppm for OCH3, aromatic protons at δ 6.7–7.5 ppm) and pyrazine protons (δ 8.5–9.5 ppm). The oxadiazole C-5 carbonyl carbon appears at δ ~165 ppm in 13C NMR .

- HPLC : Use reverse-phase C18 columns (MeCN/H2O gradient) to confirm purity (>95%) and monitor degradation products .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the oxadiazole ring cleavage .

Advanced Question: How can researchers resolve contradictions between computational predictions and experimental data in the compound’s reactivity or bioactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Compare calculated HOMO/LUMO energies with experimental redox potentials to validate electronic properties. Discrepancies may arise from solvent effects or crystal packing .

- Molecular Docking : If bioactivity data (e.g., enzyme inhibition) conflicts with docking scores, refine force fields or incorporate flexible receptor models to account for induced-fit binding .

- Statistical Analysis : Use multivariate regression to identify outliers in structure-activity relationship (SAR) datasets, focusing on substituent electronic effects (e.g., methoxy vs. trifluoromethyl groups) .

Advanced Question: What strategies improve the compound’s solubility for in vitro bioactivity assays without structural modification?

Methodological Answer:

- Co-solvent Systems : Use DMSO/water mixtures (≤3% DMSO) to maintain solubility while minimizing cytotoxicity .

- Cyclodextrin Inclusion Complexes : Test β-cyclodextrin derivatives to enhance aqueous solubility via host-guest interactions with the methoxybenzyl group .

- Nanoformulation : Encapsulate the compound in PEGylated liposomes (size <200 nm) to improve bioavailability and reduce aggregation .

Advanced Question: How does the electronic configuration of substituents (e.g., methoxy vs. pyrazine) influence the compound’s intermolecular interactions in crystal packing?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SXRD) : Use SHELXL for refinement to analyze π-π stacking between pyrazine rings and hydrogen bonding involving the carboxamide group .

- Hirshfeld Surface Analysis : Quantify interactions (e.g., C-H···O contacts from methoxy groups) and compare with related oxadiazole derivatives .

- Electrostatic Potential Maps : Calculate partial charges to predict dipole-dipole interactions driving crystal lattice stability .

Advanced Question: What experimental controls are critical when assessing the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC. Use LC-MS to identify hydrolysis products (e.g., oxadiazole ring opening) .

- Light Exposure Tests : Store samples under UV/visible light (ICH Q1B guidelines) to detect photodegradation, particularly for the pyrazine moiety .

- Oxidative Stress Assays : Add hydrogen peroxide (0.3% v/v) to simulate oxidative environments and track thiol-adduct formation .

Advanced Question: How can researchers validate target engagement in cellular models without commercially available antibodies for this compound?

Methodological Answer:

- Click Chemistry Probes : Synthesize an alkyne-tagged derivative for CuAAC-based conjugation with fluorescent azides. Confirm cellular uptake via confocal microscopy .

- Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates to denature unbound targets; retained protein stability indicates compound binding .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics with recombinant target proteins, using ΔH and Kd values to confirm interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.